2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Description
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine is a bicyclic amine derivative featuring a seven-membered benzoannulene core substituted with a bromine atom at position 2 and an amine group at position 5. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.15 g/mol. Its synthesis likely involves reductive amination of the corresponding ketone precursor, 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 169192-93-2), as inferred from related methodologies .
Properties
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,11H,1-4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXZIWLADRNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2)Br)C(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-brominated or modified amine derivatives.
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The exact pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogs include bromine substitution position, amine group location, and additional functional groups. These differences influence electronic properties, lipophilicity, and biological interactions.
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Insights :
- The bromine atom in the target compound may address polarity limitations of earlier analogs (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amines) by introducing halogen-bonding capabilities .
- 7,7-Dimethyl derivatives prioritize metabolic stability over target affinity, suggesting a trade-off in lead optimization .
Biological Activity
2-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine (CAS Number: 1798794-71-4) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃BrN
- Molecular Weight : 239.11 g/mol
- IUPAC Name : 2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine
Antimicrobial Properties
Research indicates that compounds similar to 2-bromo derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain bromo-substituted benzo derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of nucleic acid synthesis. A unified quantitative structure–activity relationship (QSAR) model has been developed to predict the antimicrobial efficacy of related compounds, suggesting that structural modifications can enhance activity against specific pathogens .
Cytotoxicity
Cytotoxicity assays reveal that 2-bromo derivatives may exhibit selective toxicity towards cancer cell lines. For example, a study demonstrated that related compounds induce apoptosis in human cancer cells while sparing normal cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Neuroprotective Effects
Emerging evidence suggests that 2-bromo compounds may possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This protective effect is hypothesized to be mediated through the modulation of antioxidant enzyme activity and inhibition of pro-apoptotic signaling pathways .
Study 1: Antimicrobial Activity
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of 2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine against common pathogens such as E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM .
| Pathogen | Concentration (µM) | Viability (%) |
|---|---|---|
| E. coli | 50 | 30 |
| S. aureus | 50 | 25 |
Study 2: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis in a dose-dependent manner with an IC50 value of approximately 25 µM .
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 | 25 | 40 |
| MCF-7 | 50 | 15 |
The biological activities of 2-bromo compounds are attributed to their ability to interact with various biological targets:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of critical enzymatic pathways.
- Cytotoxicity : Induction of apoptosis via ROS generation and activation of caspases.
- Neuroprotection : Modulation of oxidative stress response pathways and enhancement of cellular antioxidant defenses.
Q & A
Basic: What are the recommended synthetic routes for 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via bromination of a preformed benzo[7]annulen scaffold. Key steps include:
- Cyclization : Starting from substituted cycloheptane derivatives, intramolecular Friedel-Crafts alkylation can form the bicyclic core .
- Bromination : Electrophilic aromatic bromination (e.g., using Br₂/FeBr₃ or NBS) at the 2-position requires careful temperature control (−10°C to 0°C) to avoid over-halogenation .
- Amine Functionalization : Reductive amination or nucleophilic substitution (e.g., using NH₃ under high pressure) introduces the amine group .
Purity Optimization : - Recrystallization in ethanol/water mixtures improves purity (>97%) .
- HPLC (C18 column, acetonitrile/water gradient) resolves impurities, particularly regioisomers .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of bromination (e.g., absence of 3-bromo isomer) and amine proton integration. Aromatic protons show distinct splitting patterns (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected: ~252.12 g/mol) and isotopic pattern (characteristic ¹⁰⁹Br/⁸¹Br ratio) .
- X-ray Crystallography : Resolves ambiguities in ring conformation and substituent orientation, particularly for chiral analogs .
Advanced: How does the bromine substituent influence biological activity in receptor-binding studies?
Methodological Answer:
The bromine atom enhances:
- Hydrophobic Interactions : Critical for binding to hydrophobic pockets in targets like ERRα (estrogen-related receptor alpha), as shown in docking studies .
- Metabolic Stability : Bromine reduces oxidative degradation in cytochrome P450 assays compared to non-halogenated analogs .
Experimental Validation : - Replace bromine with hydrogen or methyl groups via Suzuki coupling; compare IC₅₀ values in ERRα inhibition assays .
- Radiolabeled (⁸²Br) analogs track biodistribution in xenograft models .
Advanced: What experimental models are suitable for studying its mast cell-stabilizing or anticancer effects?
Methodological Answer:
- Mast Cell Stabilization :
- Use rat peritoneal mast cells; measure β-hexosaminidase release after IgE/antigen challenge. EC₅₀ values <10 µM indicate potency .
- Compare to reference drugs (e.g., cromolyn sodium) in passive cutaneous anaphylaxis (PCA) mouse models .
- Anticancer Activity :
Advanced: How should researchers address contradictions in biological assay data across studies?
Methodological Answer:
- Triangulate Data : Combine orthogonal assays (e.g., SPR for binding affinity, luciferase reporter assays for transcriptional activity) .
- Control Variables : Standardize cell passage numbers, serum batches, and incubation times .
- Replicate in Independent Labs : Share blinded samples to eliminate batch-specific artifacts .
Advanced: What computational strategies predict the compound’s interactions with novel targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to ERRα (PDB: 3G81) over 100 ns; analyze hydrogen bonds with Glu275/Arg316 .
- Pharmacophore Modeling : Map hydrophobic (bromine), hydrogen-bond donor (amine), and aromatic features to screen databases (e.g., ChEMBL) for off-targets .
Advanced: How is metabolic stability assessed in preclinical development?
Methodological Answer:
- Microsomal Stability : Incubate with human liver microsomes (HLM); measure parent compound depletion via LC-MS/MS. T½ >30 min suggests favorable stability .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms; IC₅₀ >10 µM indicates low risk of drug-drug interactions .
Advanced: What strategies resolve chirality challenges in enantioselective synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline to induce asymmetry during cyclization .
- HPLC Chiral Separation : Employ cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers; verify purity via polarimetry .
- Biological Testing : Compare (R)- and (S)-enantiomers in mast cell assays; enantiomeric excess (ee) >98% is critical for reproducible results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
